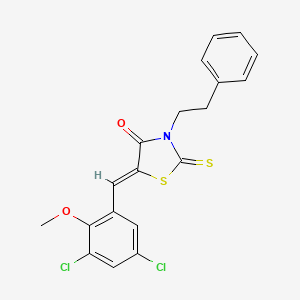
4-phenoxy-2-phenyl-6-(1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to "4-phenoxy-2-phenyl-6-(1H-pyrazol-1-yl)pyrimidine," involves the formation of 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides. A notable preparative strategy includes the synthesis of activated p-nitrophenyl esters followed by subsequent scavenging of the p-nitrophenol leaving group, allowing for the rapid preparation of a chemical library consisting of over 400 compounds (Gregg et al., 2007).
Molecular Structure Analysis
The molecular structure of "this compound" and related pyrazolo[1,5-a]pyrimidine derivatives is characterized by a fused ring system that combines the pyrazole and pyrimidine rings. This configuration is crucial for the compound's biological activities and chemical properties. The presence of substituents like phenyl and phenoxy groups further influences the molecule's electronic and spatial configuration, affecting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution and coupling reactions, which are essential for synthesizing a wide range of substituted derivatives. These reactions are facilitated by the active sites present on the pyrimidine ring and the versatility of the pyrazole moiety (Kou & Yang, 2022).
Orientations Futures
The future directions for “4-phenoxy-2-phenyl-6-(1H-pyrazol-1-yl)pyrimidine” could involve further exploration of its potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry. This could include the development of new synthetic techniques and the investigation of its biological activity .
Mécanisme D'action
Target of Action
Similar compounds have been found to target various cellular components, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Propriétés
IUPAC Name |
4-phenoxy-2-phenyl-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-3-8-15(9-4-1)19-21-17(23-13-7-12-20-23)14-18(22-19)24-16-10-5-2-6-11-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEHAKSUVFAPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)
![3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207683.png)


![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5207700.png)
![4-[4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5207704.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5207707.png)
![2-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5207721.png)
![2,3-diphenyl-6-[(4-phenyl-1-piperazinyl)carbonyl]quinoxaline](/img/structure/B5207752.png)
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(4-phenyl-3-thiophenecarboxylate)](/img/structure/B5207758.png)
![3-(2-fluorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207766.png)
![1,7,8,9,10,10-hexachloro-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5207770.png)
![ethyl {5-[4-(4-morpholinyl)butanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5207776.png)